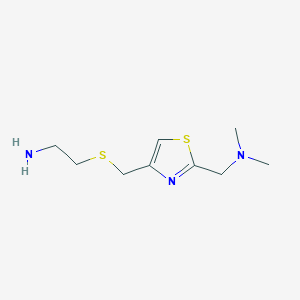







|
REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][C:4]1[S:5][CH:6]=[C:7]([CH2:9][S:10][CH2:11][CH2:12][NH2:13])[N:8]=1.[CH:14](Cl)(Cl)Cl>O>[CH3:1][N:2]([CH2:3][C:4]1[S:5][CH:6]=[C:7]([CH2:9][S:10][CH2:11][CH2:12][NH2:13])[N:8]=1)[CH3:14]
|


|
Name
|
2-(2methylaminomethyl-4-thiazolylmethylthio)ethylamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNCC=1SC=C(N1)CSCCN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the water removed by evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
the water removed by evaporation
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was then dissolved in a small volume of water
|
|
Type
|
ADDITION
|
|
Details
|
of water was added
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting alkaline solution was evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
the ethanol separated
|
|
Type
|
CUSTOM
|
|
Details
|
removed by evaporation
|
|
Type
|
EXTRACTION
|
|
Details
|
The residue was next extracted with boiling isopropanol several times
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
Removal of the isopropanol
|
|
Type
|
CUSTOM
|
|
Details
|
yielded a yellow oil
|
|
Type
|
FILTRATION
|
|
Details
|
the chloroform solution filtered
|
|
Type
|
CUSTOM
|
|
Details
|
Chloroform was evaporated from the filtrate
|
|
Type
|
CUSTOM
|
|
Details
|
to yield 1.59 g
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(C)CC=1SC=C(N1)CSCCN
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |